molecular formula C15H16N2S B14199167 2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) CAS No. 919295-55-9

2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)

Cat. No.: B14199167
CAS No.: 919295-55-9
M. Wt: 256.4 g/mol
InChI Key: YUIXIIOVFLYTBS-UHFFFAOYSA-N
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Description

2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) is a heterocyclic compound that features a thiophene ring and two pyrrole rings connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) typically involves the reaction of thiophene-2-carbaldehyde with 1-methyl-1H-pyrrole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrrole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the rings.

Scientific Research Applications

2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(Phenylmethylene)bis(1H-pyrrole)]: Similar structure but with a phenyl group instead of a thiophene ring.

    2,2’-[(4-Methylphenyl)methylene]bis(1H-pyrrole): Contains a 4-methylphenyl group instead of a thiophene ring.

    2,2’-[(Mesitylmethylene)bis(1H-pyrrole)]: Features a mesityl group in place of the thiophene ring.

Uniqueness

2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in materials science and medicinal chemistry.

Properties

CAS No.

919295-55-9

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

1-methyl-2-[(1-methylpyrrol-2-yl)-thiophen-2-ylmethyl]pyrrole

InChI

InChI=1S/C15H16N2S/c1-16-9-3-6-12(16)15(14-8-5-11-18-14)13-7-4-10-17(13)2/h3-11,15H,1-2H3

InChI Key

YUIXIIOVFLYTBS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC=CN2C)C3=CC=CS3

Origin of Product

United States

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